(3-Methyl-1,2-oxazol-4-yl)methanol

描述

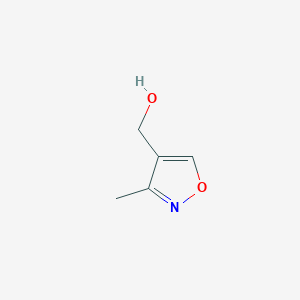

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGIRSAMZDRLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634179 | |

| Record name | (3-Methyl-1,2-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-83-7 | |

| Record name | (3-Methyl-1,2-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1,2-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 1,2 Oxazol 4 Yl Methanol and Its Derivatives

Established Synthetic Pathways for the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is a cornerstone of heterocyclic chemistry, with several well-documented pathways. The two principal routes involve the 1,3-dipolar cycloaddition of nitrile oxides and the cyclocondensation of three-carbon components with hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

One of the most effective and widely utilized methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. nih.govresearchgate.net This reaction is highly valued for its efficiency and control over regioselectivity. When an alkyne is used as the dipolarophile, the reaction directly yields the aromatic isoxazole (B147169) ring. nih.gov

Nitrile oxides (R-C≡N⁺-O⁻) are typically generated in situ from precursor aldoximes or hydroximoyl halides to prevent their rapid dimerization. nih.govyoutube.com The reaction proceeds with the nitrile oxide acting as the 1,3-dipole, which cycloadds across the carbon-carbon multiple bond of the dipolarophile to form the five-membered heterocyclic ring. ias.ac.in The regioselectivity of the addition is governed by both steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for 1,2-Oxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product |

|---|---|---|---|

| Benzaldehyde oxime | Phenylacetylene | in situ generation (e.g., with NCS/Pyridine) | 3,5-Diphenyl-1,2-oxazole |

| Acetaldehyde oxime | Ethyl propiolate | Base, Solvent | Ethyl 3-methyl-1,2-oxazole-5-carboxylate |

Cyclocondensation Reactions of Three-Carbon Atom Components with Hydroxylamine Hydrochloride

A second primary pathway to the 1,2-oxazole core involves the reaction of a three-carbon component with hydroxylamine or its salts, such as hydroxylamine hydrochloride. nih.gov This method is particularly effective when the three-carbon unit is an α,β-unsaturated ketone or a 1,3-dicarbonyl compound like a β-diketone or β-ketoester. nih.govresearchgate.net

The reaction mechanism involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by condensation with the second carbonyl (or its enol form) and subsequent dehydration to form the 1,2-oxazole ring. A significant challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is controlling the regioselectivity, as hydroxylamine can attack either of the two carbonyl carbons, potentially leading to a mixture of isomeric products. researchgate.net Reaction conditions such as pH and temperature must be carefully controlled to favor the formation of the desired regioisomer. researchgate.net For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride provides a route to regioisomerically substituted 1,2-oxazoles. nih.gov

Table 2: Cyclocondensation for 1,2-Oxazole Synthesis

| Three-Carbon Component | Reagent | Key Conditions | Product |

|---|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Hydroxylamine Hydrochloride | Basic or acidic catalysis | 3,5-Dimethyl-1,2-oxazole |

| β-Ketoester (e.g., Ethyl acetoacetate) | Hydroxylamine Hydrochloride | Controlled pH, temperature | 3-Methyl-1,2-oxazol-5(4H)-one |

Fischer Oxazole (B20620) Synthesis and its Contemporary Adaptations

The Fischer Oxazole Synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted 1,3-oxazoles. wikipedia.orgijpsonline.com It is crucial to note that this reaction synthesizes the 1,3-oxazole isomer, where the nitrogen and oxygen atoms are separated by two carbon atoms, not the 1,2-oxazole (isoxazole) ring system.

The traditional Fischer synthesis involves the reaction of an aldehyde cyanohydrin with an equimolar amount of an aldehyde in the presence of anhydrous hydrochloric acid, typically in dry ether. wikipedia.orgijpsonline.comwikipedia.org The reaction proceeds through a dehydration mechanism to form the 1,3-oxazole ring. wikipedia.org While the original method primarily utilized aromatic aldehydes and cyanohydrins, a later adaptation by John W. Cornforth in 1949 replaced the cyanohydrin with an α-hydroxy-carboxylic acid amide, allowing for the synthesis of 1,3-oxazoles with aliphatic substituents. wikipedia.org

There are no contemporary adaptations of the Fischer synthesis that redirect the reaction to form the 1,2-oxazole isomer. The inherent mechanism, which involves the condensation of a cyanohydrin (or its equivalent) with an aldehyde, dictates the formation of the 1,3-oxazole ring structure. Therefore, this method is not applicable for the direct synthesis of the (3-Methyl-1,2-oxazol-4-yl)methanol core structure.

Targeted Synthesis of the this compound Moiety

The synthesis of the specifically substituted this compound requires strategies that not only form the 1,2-oxazole ring but also ensure the correct placement of the methyl and hydroxymethyl groups at positions C3 and C4, respectively.

Strategies for Introducing the Hydroxymethyl Group at the C4 Position

A common and effective strategy for introducing the hydroxymethyl group (-CH₂OH) at the C4 position of the 1,2-oxazole ring involves the reduction of a corresponding C4-carboxylic acid or its ester derivative. This two-step approach leverages the relative stability of the ester functionality during the initial ring formation, followed by a straightforward reduction.

The synthesis often begins with the creation of an alkyl 3-methyl-1,2-oxazole-4-carboxylate. This can be achieved through several methods, including the condensation of a hydroxamoyl chloride with an alkyl acetoacetate (B1235776). google.com Once the C4-ester is in place, it can be selectively reduced to the primary alcohol using standard reducing agents. The selective reduction of a methoxycarbonyl group to a hydroxymethyl group has been demonstrated in related heterocyclic systems with high yields. nih.gov

Table 3: Synthetic Sequence for C4-Hydroxymethyl Group Introduction

| Starting Material | Reagent(s) & Conditions | Intermediate Product | Reagent(s) & Conditions | Final Product |

|---|---|---|---|---|

| Alkyl acetoacetate & Acethydroxamoyl chloride | Base (e.g., Triethylamine) | Alkyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | 1. Saponification (e.g., KOH) 2. Reduction (e.g., LiAlH₄, THF) | (3,5-Dimethyl-1,2-oxazol-4-yl)methanol |

Methodologies for Methyl Group Installation at the C3 Position

The installation of the methyl group at the C3 position is typically accomplished by incorporating the methyl group into one of the primary reactants before the ring-forming step. The choice of starting material directly dictates the substituent at the C3 position.

Via Cycloaddition: In the 1,3-dipolar cycloaddition pathway, the use of acetonitrile (B52724) oxide (CH₃-CNO) as the 1,3-dipole ensures the presence of a methyl group at the C3 position of the resulting 1,2-oxazole. ias.ac.inmdpi.com Acetonitrile oxide can be generated in situ from precursors such as acetaldehyde oxime or its corresponding hydroximoyl chloride. Its subsequent reaction with a dipolarophile containing a precursor to the C4-hydroxymethyl group (e.g., an alkyne with an ester or protected alcohol function) will yield the desired scaffold.

Via Cyclocondensation: In the cyclocondensation approach, a three-carbon component that contains a terminal acetyl group (CH₃-C=O) is used. The most common precursor for this purpose is a β-ketoester such as ethyl acetoacetate (CH₃COCH₂COOEt) or a β-diketone like acetylacetone (B45752) (CH₃COCH₂COCH₃). researchgate.net When these compounds react with hydroxylamine, the acetyl group provides the carbon (C3) and the methyl substituent for the final 1,2-oxazole ring.

Green Chemistry Approaches in 1,2-Oxazole Synthesis

The development of environmentally benign synthetic methods for 1,2-oxazole derivatives, including this compound, has become a significant focus in contemporary organic chemistry. These green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer, more sustainable, and often more efficient alternatives to traditional synthetic routes. Key strategies in this area include the use of alternative energy sources like microwave and ultrasound, the application of novel solvent systems such as ionic liquids and deep eutectic solvents, and the development of highly efficient catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of oxazole derivatives. For instance, a one-pot microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the synthesis of 5-substituted oxazoles. nih.govacs.org By carefully controlling the amount of the base, K3PO4, this method can selectively produce either 4,5-disubstituted oxazolines or 5-substituted oxazoles in short reaction times. acs.org

In a specific example, the reaction of benzaldehyde with TosMIC in isopropanol (B130326) under microwave irradiation at 65 °C for 8 minutes, using 2 equivalents of K3PO4, yielded 5-phenyl oxazole in 96% yield. nih.gov This rapid and high-yielding protocol highlights the efficiency of microwave assistance in the synthesis of the oxazole core structure. The application of microwave irradiation has also been reported in the synthesis of 1H-1,2,4-triazol-3-one derivatives, demonstrating significantly reduced reaction times and improved yields compared to conventional heating. scielo.org.za

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. researchgate.net The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly enhance reaction rates and yields. mdpi.com Ultrasound irradiation has been effectively used in the synthesis of various isoxazole and oxazole derivatives. mdpi.comnih.gov

For example, the synthesis of 1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives was achieved via a one-pot Mannich-type reaction under ultrasound irradiation (25 kHz, 500 W) without the need for a solvent or catalyst. mdpi.com This method resulted in significantly higher yields (77.6–91.2%) and shorter reaction times (1 hour) compared to traditional heating. mdpi.com Similarly, the ultrasound-assisted one-pot, two-step synthesis of novel isoxazoline (B3343090) substituted sulfonamides has been reported, utilizing trichloroisocyanuric acid (TCCA) as an oxidant in an aqueous medium. nih.gov This environmentally friendly protocol offers good to excellent yields and shorter reaction times. nih.gov Furthermore, the synthesis of various 1,2,4-triazole derivatives has been efficiently carried out using ultrasound radiation, highlighting the broad applicability of this technique in heterocyclic synthesis. mdpi.com

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, thermal stability, and recyclability. organic-chemistry.orgresearchgate.netrsc.org These properties make them attractive alternatives to volatile organic compounds (VOCs) traditionally used in organic synthesis. mdpi.com

An improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids such as [bmim]Br, [bmim][BF4], and [bmim][PF6]. organic-chemistry.org This method, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes, produces 4,5-disubstituted oxazoles in high yields. A key advantage is the ability to recycle and reuse the ionic liquid for multiple reaction cycles without a significant loss in yield. organic-chemistry.org The use of long-chained acidic ionic liquids has also been reported for the metal-free synthesis of benzoxazole derivatives. ijpsonline.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer similar benefits to ionic liquids but are often cheaper and more biodegradable. researchgate.netnih.govekb.eg The combination of ultrasound and DES has been shown to be a highly effective and energy-efficient method for the synthesis of novel oxazole compounds. researchgate.net This approach not only improves yields and reduces reaction times but also results in significant energy savings compared to conventional thermal methods. researchgate.net For instance, a one-pot synthesis of 2-aminooxazole and 2-aminothiazole derivatives has been successfully performed using a DES as an effective catalyst. ijpsonline.com

| Solvent Type | Key Advantages | Example Application in Oxazole Synthesis |

| Ionic Liquids (ILs) | Low volatility, thermal stability, recyclability | One-pot van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradability, recyclability | Ultrasound-assisted synthesis of novel oxazole compounds. researchgate.net |

Catalytic Systems for Enhanced Efficiency

The development of efficient catalytic systems is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. Both transition-metal catalysis and organocatalysis have been extensively explored for the synthesis of 1,2-oxazole and other heterocyclic compounds.

Transition metals play a crucial role in a variety of synthetic transformations leading to oxazole formation. researchgate.net These methods are often valued for their high efficiency, selectivity, and mild reaction conditions. researchgate.net

Copper (Cu) Catalysis: Copper catalysts, particularly Cu(I), are widely used in click chemistry for the synthesis of 1,2,3-triazoles, a reaction that shares mechanistic features with some oxazole syntheses. nih.gov Copper(II)-catalyzed oxidative cyclization of enamides has been reported to produce 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. The Suzuki Pd-mediated C-C coupling mechanism has been employed in the synthesis of oxazole and imidazole (B134444) derivatives using ionic liquids as the solvent. researchgate.net The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst provides 2,5-disubstituted oxazoles through a coupling-cyclization sequence. organic-chemistry.org

Nickel (Ni) Catalysis: Nickel catalysts have also found application in the arylation of oxazoles. An air-stable Ni(II) precatalyst has been used for the C2 arylation of (benz)oxazoles with various aryl chlorides and other phenol (B47542) derivatives. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product |

| Cu(II) | Oxidative Cyclization | Enamides | 2,5-Disubstituted Oxazoles organic-chemistry.org |

| Pd(0) | Coupling-Cyclization | N-Propargylamides, Aryl Iodides | 2,5-Disubstituted Oxazoles organic-chemistry.org |

| Ni(II) | C2 Arylation | (Benz)oxazoles, Aryl Chlorides | C2-Arylated (Benz)oxazoles organic-chemistry.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net These catalysts are often less toxic and more stable than their transition-metal counterparts. An efficient one-pot asymmetric synthesis of chiral compounds containing both isoxazole and pyrazole moieties has been developed using a bifunctional thiourea as an organocatalyst. rsc.org This reaction proceeds via an asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, yielding products with high enantioselectivities. rsc.org

Biocatalysis, which utilizes enzymes or whole microorganisms to catalyze chemical reactions, offers the ultimate in green chemistry principles, with high selectivity and mild reaction conditions. While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the application of biocatalytic methods, such as enzymatic kinetic resolution and biocatalytic reduction of aldol products, for the stereoselective synthesis of related 1,3-diols suggests potential for future development in this area. acs.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes to isoxazoles is a crucial step towards more sustainable and cost-effective chemical manufacturing. These methods avoid the use of potentially toxic and expensive metal catalysts, simplifying purification processes and reducing environmental impact.

A notable metal-free approach involves the iodine-mediated synthesis of 4,5-diarylisoxazole derivatives from α,β-chalcone epoxides. This protocol offers a facile and efficient pathway to isoxazole derivatives in good to excellent yields under mild conditions, utilizing an ethanol (B145695)/water solvent system at 80 °C. researchgate.net Another strategy is the base-mediated, metal-free synthesis of aminoisoxazoles, which can be performed on a multigram scale. This method relies on a (3 + 2)-cycloaddition reaction where a nitrile oxide, generated in situ, reacts regioselectively with alkynes or enamines. nih.gov Furthermore, a one-pot cascade reaction for the synthesis of polysubstituted isoxazoles has been developed using ultrasonication. This method involves the reaction of ethyl nitroacetate (B1208598) and an aromatic aldehyde in water with DABCO as a catalyst, offering an environmentally benign route to isoxazole derivatives. nih.govresearchgate.net

| Precursors | Reagents/Conditions | Product Type | Yield | Reference |

| α,β-Chalcone epoxides | I2, EtOH/H2O, 80 °C | 4,5-Diarylisoxazoles | Good to Excellent | researchgate.net |

| Hydroximoyl chlorides, Alkynes/Enamines | Base | Aminoisoxazoles | Not specified | nih.gov |

| Ethyl nitroacetate, Aromatic aldehyde | DABCO, Water, Ultrasonication, 80 °C | Substituted isoxazoles | Not specified | nih.gov |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. The application of flow techniques to the synthesis of isoxazole derivatives has led to the development of efficient and rapid production methods.

One such method is a continuous flow photochemical process for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. This one-step, multicomponent reaction between ethyl acetoacetate, hydroxylamine, and aromatic aldehydes is irradiated with visible light, significantly reducing reaction times compared to conventional heating or catalytic methods. mdpi.com Another innovative approach is the photochemical transposition of isoxazoles into their corresponding oxazole isomers using a continuous flow reactor. This process addresses the limitations of batch methods, such as long reaction times and photodegradation, achieving high conversions in a matter of minutes. organic-chemistry.org

| Reaction Type | Key Features | Reactor System | Residence Time | Conversion/Yield | Reference |

| Multicomponent synthesis of isoxazol-5(4H)-ones | Visible light irradiation | Modular flow system | Not specified | Not specified | mdpi.com |

| Photoisomerization of isoxazoles to oxazoles | Photochemical transposition | Vapourtec UV150 flow reactor | 20 minutes | >90% conversion | organic-chemistry.org |

Electrochemical Synthesis of 1,2-Oxazole Derivatives

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a traceless reagent, thereby minimizing waste generation. nih.gov Recent advancements have demonstrated the utility of electrochemistry in the synthesis of the 1,2-oxazole (isoxazole) ring system.

An intermolecular approach for the direct electrochemical synthesis of isoxazoles and isoxazolines from readily available aldoximes has been reported. This method, carried out in a simple undivided cell, achieves yields of up to 81% and has been successfully scaled up to multi-gram runs. kit.edu Furthermore, a four-component domino reaction has been developed for the electrochemical assembly of isoxazole motifs. This [1 + 2 + 1 + 1] annulation strategy allows for the rapid construction of complex isoxazoles with high functional group tolerance and operational simplicity, avoiding the need for pre-functionalized substrates. rsc.org

Phosphine-Mediated Deoxygenative Cycloaddition

While direct phosphine-mediated deoxygenative cycloaddition for the synthesis of isoxazoles is less common, related methodologies for oxazoles highlight the potential of this approach. An electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy has been described for the synthesis of oxazoles from carboxylic acids. researchgate.net This method utilizes a dual catalytic system of photoredox and cobaloxime to enable the catalytic formation of acyloxyphosphonium ions, which then undergo further reaction. The adaptation of such radical-based strategies to isoxazole synthesis from precursors like hydroxamic acids could provide a novel and efficient synthetic route.

Oxidative Annulation Strategies

Oxidative annulation represents a powerful strategy for the construction of heterocyclic rings. In the context of isoxazole synthesis, a palladium-catalyzed oxidative cascade annulation of acetylenic oximes with unactivated long-chain enols has been developed. rsc.org This protocol, conducted under aerobic conditions, provides a rapid and straightforward route to structurally diverse isoxazoles with high atom- and step-economy. The reaction demonstrates exceptional functional group tolerance and is facilitated by an ionic liquid that also aids in the elimination of hydrochloride from the acetylenic oxime precursors. The catalytic system can be recycled and reused multiple times without a significant loss of activity. rsc.org While this specific method utilizes a metal catalyst, the principle of oxidative annulation remains a key advanced strategy for isoxazole synthesis.

Advanced Cyclization Reactions for Substituted 1,2-Oxazoles

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole and isoxazoline synthesis. mdpi.comnih.gov Nitrile oxides are typically unstable and generated in situ from precursors such as aldoximes or nitroalkanes. mdpi.comnih.gov Advanced methodologies focus on efficient and catalytic generation of these reactive intermediates and their subsequent cyclization.

Microwave-assisted, Fe(III)-catalyzed ring-opening annulations of isoxazoles have been introduced for the rapid and selective synthesis of other heterocyclic systems, demonstrating the versatility of the isoxazole ring as a synthetic intermediate. acs.org

Condensation Reactions Utilizing Various Precursors

Condensation reactions provide a direct and versatile route to the isoxazole core from a variety of readily available starting materials. A classic and widely used method is the condensation of β-dicarbonyl compounds with hydroxylamine. researchgate.net

More advanced one-pot, three-component condensation reactions have been developed for the synthesis of 4H-isoxazol-5-ones from aryl aldehydes, hydroxylamine hydrochloride, and ketoesters. nih.gov The reaction of primary nitro compounds with aldehydes or activated ketones also serves as a pathway to isoxazole derivatives, with the reaction conditions influencing the product distribution. rsc.org For instance, the condensation of aromatic aldehydes with alkylnitromethanes can lead to the formation of substituted isoxazoles. rsc.org

| Precursor 1 | Precursor 2 | Precursor 3 | Product Type | Reference |

| Aryl aldehyde | Hydroxylamine hydrochloride | Ketoester | 4H-isoxazol-5-one | nih.gov |

| Primary nitro compound | Aldehyde/Activated ketone | - | Substituted isoxazole | rsc.org |

| β-Dicarbonyl compound | Hydroxylamine | - | Substituted isoxazole | researchgate.net |

Cyclization of α-Bromoketones with Amines

The synthesis of the isoxazole ring via the cyclization of α-bromoketones, or their precursors, with hydroxylamine represents a classical and effective strategy. This method relies on the Hantzsch thiazole (B1198619) synthesis principle, adapted for isoxazole formation. Typically, α-bromoketones are not used directly with simple amines to form isoxazoles; instead, hydroxylamine hydrochloride is the key reagent that provides the requisite N-O moiety for the heterocycle.

The reaction proceeds through the condensation of an α-bromoketone with hydroxylamine. The initial step involves the formation of an oxime intermediate, followed by an intramolecular nucleophilic substitution where the oxime oxygen displaces the bromine atom, leading to the cyclized isoxazole product.

A related and widely used approach involves the reaction of chalcones (α,β-unsaturated ketones). These substrates are first brominated to yield α,β-dibromo ketones. Subsequent treatment with hydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534), facilitates a cyclization reaction to afford the corresponding substituted isoxazoles. sciensage.info The base is crucial for neutralizing the hydrogen chloride generated and promoting the final elimination step to form the aromatic isoxazole ring.

The regioselectivity of the cyclization can be a critical factor. In reactions involving α-bromoenones with hydroxylamine, the choice of the base can control which isomeric isoxazole is formed, allowing for a regiospecific synthesis. rsc.org This control is essential for directing the synthesis towards the desired substitution pattern on the isoxazole core.

Table 1: Examples of Isoxazole Synthesis from Ketone Precursors

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Aromatic Ketones | 1. Aromatic Aldehyde, NaOH2. Br₂, Acetic Acid3. NH₂OH·HCl, TEA | Substituted Diphenyl Isoxazoles | sciensage.info |

| α-Bromoenones | NH₂OH·HCl, Base | Isomeric Isoxazoles | rsc.org |

Intermolecular and Intramolecular Cyclization Protocols

Modern synthetic chemistry offers a variety of sophisticated cyclization protocols for constructing the isoxazole ring, which can be broadly categorized as intermolecular or intramolecular.

Intermolecular Cyclization: The most prevalent intermolecular method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. nih.gov This reaction, often categorized as 'click chemistry', is highly efficient and regioselective. organic-chemistry.org Nitrile oxides are typically generated in situ from precursors like aldoximes (via oxidation) or N-hydroximidoyl chlorides (via dehydrohalogenation). organic-chemistry.orgorganic-chemistry.org

The reaction of a nitrile oxide with a terminal alkyne generally yields 3,5-disubstituted isoxazoles. mdpi.com However, the synthesis of 3,4-disubstituted isoxazoles, which is necessary for forming the this compound backbone, can be challenging and often requires specific catalysts or substrates. organic-chemistry.orgmdpi.com For instance, copper(I)-catalyzed cycloadditions provide reliable access to 3,4-disubstituted isoxazoles. organic-chemistry.org Ruthenium catalysts have also been employed to achieve high yields and regioselectivity for 3,4,5-trisubstituted isoxazoles at room temperature. nih.gov

Another powerful intermolecular approach involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine. nih.gov This condensation reaction is a direct and high-yielding route to 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions. nih.gov

Intramolecular Cyclization: Intramolecular cyclization protocols offer an elegant way to construct complex, often fused, heterocyclic systems in a single step. mdpi.com The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a prominent example, where the nitrile oxide and the alkyne or alkene dipolarophile are tethered within the same molecule. mdpi.comnih.gov This strategy provides excellent control over regiochemistry, often leading to 3,4-disubstituted patterns that are less accessible via intermolecular routes. mdpi.com

Other notable intramolecular strategies include:

Electrophilic Cyclization: 2-Alkyn-1-one O-methyl oximes can undergo cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yielding 4-haloisoxazoles under mild conditions. organic-chemistry.org

Copper-Mediated Cyclization: Propargylamines can be oxidized to the corresponding oximes, which then undergo an efficient intramolecular cyclization mediated by copper(I) chloride (CuCl) to provide a range of isoxazoles with high functional group compatibility. organic-chemistry.org

Gold-Catalyzed Cyclization: (Z)-2-alkynone O-methyl oximes can undergo a tandem cyclization-fluorination reaction catalyzed by gold(I) complexes to produce fluoroisoxazoles. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, its derivatives bearing stereocenters are of great importance in medicinal chemistry. The synthesis of such chiral molecules in an enantiomerically pure form is a key objective of modern organic synthesis. Asymmetric synthesis strategies aim to create these stereocenters with a high degree of control.

One successful approach involves the synthesis of chiral 3-bromo-isoxazolyl amino alcohols. In these syntheses, the stereochemical outcome was found to have a significant effect on the biological activity of the resulting compounds, with different stereoisomers exhibiting binding affinities that varied by 30- to 100-fold at specific receptors. nih.gov Another strategy involves the stereoselective ring-opening of chiral epoxides with a resonance-stabilized isoxazolyl carbanion. nih.gov This method has been shown to proceed with complete inversion of configuration at the attacked carbon center, providing a reliable route to chiral alcohols. nih.gov

Chiral Auxiliaries and Reagents in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a reliable and versatile method for producing enantiomerically pure compounds. sigmaaldrich.com

Commonly used chiral auxiliaries include Evans oxazolidinones and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). In the context of isoxazole derivatives, an auxiliary could be attached to a precursor molecule to control stereoselective transformations such as aldol reactions, alkylations, or cycloadditions that establish a chiral center on a substituent of the isoxazole ring.

The use of chiral reagents is an alternative approach. For instance, the nucleophilic attack of a lithiated isoxazole anion on a chiral epoxide, such as (R)-styrene oxide, serves as an effective method for introducing a chiral side chain. nih.gov The reaction proceeds stereoselectively with 100% inversion at the benzylic carbon to yield the corresponding (S)-alcohol, demonstrating the utility of chiral electrophiles for the functionalization of isoxazoles. nih.gov

Enantioselective Catalysis for 1,2-Oxazole Formation

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of green chemistry. For isoxazole synthesis, catalytic asymmetric [3+2] cycloaddition reactions are particularly valuable.

These reactions can be catalyzed by chiral Lewis acids or chiral ligand-metal complexes. nih.gov The catalyst coordinates to one of the reactants, typically the dipolarophile (alkene or alkyne), creating a chiral environment that biases the approach of the nitrile oxide from one face over the other. This results in the formation of one enantiomer of the isoxazole product in excess. nih.gov However, controlling regioselectivity in these catalytic reactions can be a significant challenge. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isoxazole-containing molecules. For example, a squaramide-catalyzed asymmetric cascade aza-Michael/Michael reaction between 3-olefinic oxindoles and o-sulfonylaminostyryl isoxazole synthons has been developed. rsc.org This reaction produces structurally complex spirooxindole tetrahydroquinolines bearing an isoxazole moiety with three contiguous stereocenters in high yields and with excellent diastereoselectivity and good enantioselectivity. rsc.org

Table 2: Examples of Enantioselective Catalysis in Isoxazole Synthesis

| Reaction Type | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cascade aza-Michael/Michael | Squaramide | Isoxazole-containing spirooxindoles | Up to 88% | rsc.org |

Deracemization and Resolution Strategies

When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), separation or conversion is necessary to obtain the desired single enantiomer. This can be achieved through resolution or deracemization.

Resolution refers to the separation of enantiomers.

Kinetic Resolution: This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. nih.gov Chemoenzymatic methods, which use enzymes as chiral catalysts, are often employed for highly efficient kinetic resolutions. acs.org

Deracemization is a more advanced process that converts a racemate into a single, enantiomerically pure product with a theoretical yield of up to 100%. nih.govresearchgate.net This overcomes the 50% yield limitation of kinetic resolution. Deracemization can be achieved through several strategies:

Dynamic Kinetic Resolution (DKR): This combines a kinetic resolution with a rapid, in-situ racemization of the slower-reacting enantiomer. This allows the entire racemic starting material to be converted into a single enantiomeric product. nih.gov

Stereoinversion: This involves selectively inverting the stereochemistry of the unwanted enantiomer into the desired one. nih.gov

Chemo-enzymatic Deracemization: Novel cascade reactions involving both chemical and enzymatic steps have been developed. For instance, a process involving two enantioselective oxidation steps and one non-stereoselective reduction step can enable stereoinversion and simultaneous kinetic resolution, leading to high conversion and enantiomeric excess. nih.gov

These strategies are powerful tools that can be applied to the synthesis of chiral derivatives of this compound, enabling access to enantiopure compounds for pharmaceutical development and other applications.

Mechanistic Investigations of Synthetic Transformations Involving the 3 Methyl 1,2 Oxazol 4 Yl Methanol Moiety

Elucidation of Reaction Mechanisms in 1,2-Oxazole Formation

The construction of the 1,2-oxazole ring system can be achieved through several synthetic routes, with the two most prominent being the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, and the cyclocondensation of a three-carbon component with hydroxylamine (B1172632). researchgate.net

One of the most widely employed methods for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction typically involves a nitrile oxide, serving as the 1,3-dipole, and an alkyne or alkene as the dipolarophile. rsc.org Two primary mechanistic pathways have been proposed for this transformation: a concerted pericyclic cycloaddition and a stepwise mechanism proceeding through a diradical intermediate. rsc.org The choice between these pathways can be influenced by the nature of the reactants and the reaction conditions. Computational studies on copper(I)-catalyzed cycloadditions have suggested a nonconcerted mechanism that proceeds through metallacycle intermediates. organic-chemistry.org

Another major route involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine. researchgate.net For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of 1,2-oxazoles. nih.gov A plausible mechanism for this transformation begins with the formation of an intermediate 'A' from the enaminone and hydroxylamine. This is followed by the elimination of a dimethylamine (B145610) molecule to yield intermediate 'B'. Subsequent intramolecular cyclization forms intermediate 'C', which then undergoes dehydration to produce the final 1,2-oxazole product. nih.gov An alternative pathway involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone to form intermediate 'D'. nih.gov

A plausible reaction mechanism for the formation of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones involves the initial reaction between ethyl acetoacetate (B1235776) and hydroxylamine hydrochloride. The amine group of hydroxylamine performs a nucleophilic attack on the carbonyl center of ethyl acetoacetate to form an oxime intermediate. nih.gov This intermediate is then activated by a catalyst, followed by a nucleophilic attack on the carbonyl carbon of an aldehyde, leading to a second intermediate with the elimination of a water molecule. nih.gov

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for validating proposed reaction mechanisms. In the synthesis of 1,2-oxazoles, several key intermediates have been identified.

Nitrile oxides are crucial intermediates in 1,3-dipolar cycloaddition reactions. nih.gov They are often generated in situ from the oxidation of aldoximes or the dehydration of nitroalkanes. nih.gov For example, the oxidation of aldoximes with an oxidant like oxone in an aqueous medium can generate nitrile oxides, which then react with an alkyne to form the isoxazole ring. rsc.org Hydroxyimidoyl halides are also common precursors to nitrile oxides, formed via the halogenation of oximes. nih.gov

In photochemical rearrangements of isoxazoles, acyl azirine has been identified as a key intermediate. This species is formed through the homolysis of the O–N bond upon UV irradiation. nih.govacs.org Further studies have provided insights into the formation of nitrile ylide intermediates, which were trapped during low-temperature argon matrix experiments. nih.gov Scarce ketenimine intermediates have also been reported in these spectroscopic studies. nih.gov A proposed mechanism involves the photoinduced homolysis of the N–O bond of the isoxazole, leading to a biradical intermediate. Subsequent C–C bond rotation and hydrogen abstraction form an azirine species. nih.govacs.org

Real-time monitoring of chemical reactions using spectroscopic techniques provides invaluable data on reaction kinetics and the transient species involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR kinetic analysis has been effectively used to investigate electrochemical isoxazoline (B3343090) synthesis. nih.gov By monitoring the reaction progress, researchers can obtain detailed information about the formation of products and intermediates. For example, in the reaction of E- and Z-alkenes, ¹H NMR spectroscopy revealed that the anti-diastereomer of the isoxazoline product formed first, with the syn-diastereomer appearing later in the reaction. nih.gov The structural assignment of regioisomeric 1,2-oxazole derivatives has been confirmed through detailed analysis of ¹H, ¹³C, and ¹⁵N NMR data. nih.gov

Infrared (IR) Spectroscopy: The progress of isoxazole formation can be tracked by monitoring characteristic IR absorption bands. For example, in the synthesis of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the appearance of characteristic bands for the ester C=O at 1723 cm⁻¹ and the Boc C=O at 1687 cm⁻¹ confirms the formation of the product. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying reaction products and intermediates. In the synthesis of oxazole-based sulphonamide derivatives, the final products were confirmed using ESI-Mass spectroscopy. researchgate.net

The table below summarizes spectroscopic data for a synthesized isoxazole derivative, (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one. nih.gov

| Spectroscopic Data for (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one | |

| Technique | Observed Data |

| UV–Vis (MeOH) λmax | 376 nm |

| FT-IR (ATR) ν cm–1 | 2966 (C-H), 173 (C=O), 1615 (C=N), 1573 (C=Calkene), 1545 (C=Carom) |

| ¹H NMR (CDCl₃) δ | 8.08 (1H, d, J = 8 Hz), 7.91 (1H, d, J = 8 Hz), 7.60 (1H, s), 7.25 (2H, t, J = 8 Hz), 2.60 (2H, t, J = 8 Hz), 1.77 (2H, h, J = 8 Hz), 1.05 (3H, t, J = 8 Hz) |

| ¹³C NMR (CDCl₃) δ | 168.93, 163.40, 141.34, 139.41, 138.70, 136.48, 128.81, 114.14, 27.88, 19.94, 13.91 |

| [M + H]⁺ (ESI) | 222.0535 (Calc. 222.0588) |

Trapping experiments are a classic method for detecting and identifying short-lived reactive intermediates. In the context of isoxazole synthesis, trapping the in-situ generated nitrile oxide with a suitable dipolarophile is a common strategy. researchgate.net For example, nitrile oxides generated from the catalytic dehydrogenation of aldoximes can be trapped in situ by 4-(furan-2-yl)but-3-en-2-one (B6264371) to yield an isomeric mixture of isoxazoles. researchgate.net

In some cases, reactive intermediates can be isolated and characterized. The photochemical rearrangement of trisubstituted isoxazoles has led to the isolation of highly reactive ketenimines, which were previously only observed spectroscopically. nih.gov These isolable ketenimines can then serve as valuable intermediates in subsequent reactions. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deeper insight into the reaction mechanism. Hammett analysis of initial reaction rates from ¹H NMR kinetic data in electrochemical isoxazoline synthesis has been used to probe the electronic effects of substituents on the reaction rate. nih.gov The observation of a shallow inverse V-shaped plot suggested a complex mechanism, potentially deviating from a simple pericyclic 1,3-dipolar cycloaddition. nih.gov Further kinetic modeling and density functional theory (DFT) calculations have supported a stepwise, radical-mediated mechanism in certain electrochemical syntheses of isoxazolines. nih.gov

Role of Catalysts and Reagents in Directing Reaction Pathways

Metal Catalysis: Transition metal catalysts have been extensively used to control the outcome of isoxazole synthesis. researchwithrutgers.com For instance, ruthenium(II) catalysts enable the smooth synthesis of 3,4,5-trisubstituted isoxazoles at room temperature with high yields and regioselectivity. beilstein-journals.org In contrast, copper catalysts are effective for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes but are generally ineffective for the synthesis of 3,4,5-trisubstituted isoxazoles from highly substituted non-terminal alkynes at room temperature. beilstein-journals.org Gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org

Acid/Base Catalysis: Acids and bases play a crucial role in many isoxazole syntheses. In the reaction of β-enamino ketoesters with hydroxylamine, the pH of the reaction medium can influence the reaction pathway. nih.gov p-Toluenesulfonic acid (p-TsOH) has been used as a mild acid catalyst for the 1,3-dipolar cycloaddition of α-nitroketones with alkenes or alkynes, providing a cost-effective and less toxic alternative to strong acids or transition metal catalysts. mdpi.com

Oxidants and Other Reagents: Various oxidizing agents are employed for the in situ generation of nitrile oxides from aldoximes. These include oxone, (diacetoxyiodo)benzene (B116549) (PIDA), and tert-butyl nitrite (B80452) (TBN). researchgate.net The choice of oxidant can impact the reaction conditions and yields. Control experiments have shown that the presence of a catalyst, such as an agro-waste-based solvent medium, can be essential for product formation in certain multicomponent reactions for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.gov

The following table presents a selection of catalysts and reagents and their roles in directing isoxazole synthesis.

| Catalyst/Reagent | Reactants | Product Type | Role/Observation | Reference |

| Ruthenium(II) | Nitrile Oxides + Non-terminal Alkynes | 3,4,5-Trisubstituted Isoxazoles | High yield and regioselectivity at room temperature. | beilstein-journals.org |

| Copper(I) | Nitrile Oxides + Terminal Alkynes | 3,5-Disubstituted Isoxazoles | Improves regioselectivity and yield at room temperature. | beilstein-journals.org |

| Gold(III) Chloride | α,β-Acetylenic Oximes | Substituted Isoxazoles | Catalyzes cycloisomerization under mild conditions. | organic-chemistry.org |

| p-Toluenesulfonic acid | α-Nitroketones + Alkenes/Alkynes | Dihydroisoxazoles/Isoxazoles | Mild acid catalysis, avoiding harsh conditions. | mdpi.com |

| Oxone | Aldoximes + Alkenes | 3,5-Disubstituted Isoxazoles | Oxidant for in situ generation of nitrile oxides. | rsc.org |

Chemical Reactivity and Derivatization Strategies for 3 Methyl 1,2 Oxazol 4 Yl Methanol

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl group is a primary alcohol and, as such, undergoes a variety of well-established transformations, including oxidation, nucleophilic substitution, esterification, etherification, and condensation reactions. These reactions provide pathways to a wide array of derivatives with modified functional groups at the C4 position.

The primary alcohol of (3-methyl-1,2-oxazol-4-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 3-methyl-1,2-oxazole-4-carbaldehyde (B1519055), or further to the carboxylic acid, 3-methyl-1,2-oxazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the partial oxidation to the aldehyde, mild oxidizing agents are typically employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. nih.govnih.gov

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid and acetone), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation.

| Reactant | Product | Reagent(s) | Conditions | Yield |

| This compound | 3-Methyl-1,2-oxazole-4-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature | Moderate to High |

| This compound | 3-Methyl-1,2-oxazole-4-carboxylic acid | Potassium permanganate (KMnO4) | Basic solution, heat | Moderate |

This table is generated based on established principles of organic chemistry and may not represent experimentally verified data for this specific compound.

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy is the conversion of the alcohol to a halide, such as a chloride or bromide, which can then be displaced by a variety of nucleophiles.

Treatment of the alcohol with thionyl chloride (SOCl₂) is a standard method for the synthesis of the corresponding 4-(chloromethyl)-3-methyl-1,2-oxazole. operachem.commasterorganicchemistry.com The reaction mechanism can proceed through either an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, depending on the reaction conditions. The presence of a base like pyridine (B92270) typically favors the Sₙ2 mechanism, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize 4-(bromomethyl)-3-methyl-1,2-oxazole.

Once formed, these haloalkanes are versatile intermediates for introducing a range of functional groups, including amines, azides, cyanides, and thiols, via Sₙ2 reactions.

| Reactant | Product | Reagent(s) | Reaction Type |

| This compound | 4-(Chloromethyl)-3-methyl-1,2-oxazole | Thionyl chloride (SOCl₂) | Nucleophilic Substitution |

| This compound | 4-(Bromomethyl)-3-methyl-1,2-oxazole | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution |

| 4-(Chloromethyl)-3-methyl-1,2-oxazole | 4-(Azidomethyl)-3-methyl-1,2-oxazole | Sodium azide (B81097) (NaN₃) | Sₙ2 Reaction |

| 4-(Chloromethyl)-3-methyl-1,2-oxazole | (3-Methyl-1,2-oxazol-4-yl)acetonitrile | Sodium cyanide (NaCN) | Sₙ2 Reaction |

This table illustrates representative nucleophilic substitution reactions.

The hydroxymethyl group readily participates in esterification and etherification reactions to form the corresponding esters and ethers.

Esterification: The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method for preparing esters. operachem.comcommonorganicchemistry.commdpi.comorganic-chemistry.orgmit.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of either the alcohol or the carboxylic acid is used, or water is removed as it is formed. organic-chemistry.orgmit.edu For example, reacting this compound with acetic acid in the presence of sulfuric acid would yield (3-methyl-1,2-oxazol-4-yl)methyl acetate.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. wikipedia.orgkhanacademy.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. wikipedia.orgkhanacademy.orgyoutube.com For instance, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 4-(methoxymethyl)-3-methyl-1,2-oxazole.

| Reaction Type | Reactants | Product | Catalyst/Base |

| Fischer Esterification | This compound, Acetic acid | (3-Methyl-1,2-oxazol-4-yl)methyl acetate | Sulfuric acid |

| Williamson Ether Synthesis | This compound, Methyl iodide | 4-(Methoxymethyl)-3-methyl-1,2-oxazole | Sodium hydride |

This table provides illustrative examples of esterification and etherification reactions.

While the hydroxymethyl group itself is not directly involved in condensation reactions, its oxidation product, 3-methyl-1,2-oxazole-4-carbaldehyde, is a key substrate for such transformations. The aldehyde can react with a variety of nucleophiles, particularly amines and their derivatives, to form imines (Schiff bases), hydrazones, and oximes.

For example, the condensation of 3-methyl-1,2-oxazole-4-carbaldehyde with a primary amine (R-NH₂) in a suitable solvent, often with acid catalysis, yields the corresponding N-((3-methyl-1,2-oxazol-4-yl)methylene)amine. Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or hydroxylamine (B1172632) (H₂NOH) affords the hydrazone and oxime, respectively. nih.gov

Furthermore, the aldehyde can participate in Mannich-type reactions. commonorganicchemistry.comresearchgate.net In a classical Mannich reaction, an amine, formaldehyde (B43269), and a compound with an active hydrogen are condensed. A variation could involve the reaction of 3-methyl-1,2-oxazole-4-carbaldehyde with a primary or secondary amine and a compound containing an active methylene (B1212753) group.

| Aldehyde Derivative | Nucleophile | Product Type |

| 3-Methyl-1,2-oxazole-4-carbaldehyde | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| 3-Methyl-1,2-oxazole-4-carbaldehyde | Hydrazine (H₂NNH₂) | Hydrazone |

| 3-Methyl-1,2-oxazole-4-carbaldehyde | Hydroxylamine (H₂NOH) | Oxime |

This table outlines common condensation reactions of the corresponding aldehyde.

Electrophilic and Nucleophilic Reactions of the 1,2-Oxazole Ring

The 1,2-oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles. The presence of the methyl group at C3 and the hydroxymethyl group at C4 further modulates this reactivity. In general, electrophilic substitution on the isoxazole (B147169) ring is difficult due to its electron-deficient nature, but it can be facilitated by the presence of electron-donating groups. Nucleophilic attack is more common and can sometimes lead to ring-opening.

Direct functionalization of C-H bonds on the isoxazole ring is a powerful strategy for derivatization that avoids the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has emerged as a key method for the arylation of isoxazoles. youtube.comutahtech.edunih.gov

Research has shown that the C-H bond at the 5-position of the isoxazole ring can be selectively activated and coupled with aryl halides. utahtech.edunih.gov For this compound, the C5-H is the only available C-H bond on the ring, making it the prime target for such functionalization. A typical catalytic system for this transformation involves a palladium catalyst, such as palladium(II) acetate, a ligand, a base, and an aryl halide as the coupling partner. The reaction proceeds via a concerted metalation-deprotonation mechanism. This approach allows for the synthesis of 5-aryl-3-methyl-4-(hydroxymethyl)-1,2-oxazoles, which are valuable scaffolds in medicinal chemistry.

| Reactant | Coupling Partner | Product | Catalyst System |

| This compound | Aryl iodide (Ar-I) | 5-Aryl-3-methyl-4-(hydroxymethyl)-1,2-oxazole | Pd(OAc)₂, ligand, base |

This table represents a typical palladium-catalyzed C-H arylation reaction.

Ring-Opening Reactions and Stability Considerations

The stability of the 1,2-oxazole ring is a critical factor in the synthetic manipulation of this compound. While generally stable, the ring system possesses an inherent weakness in the N-O bond, which can be cleaved under specific, often reductive or basic, reaction conditions. researchgate.net This susceptibility allows isoxazoles to serve as synthetic equivalents—or "masked forms"—of various difunctionalized compounds like β-hydroxy ketones, γ-amino alcohols, and enaminoketones. researchgate.net

The stability and pathway of ring-opening are highly dependent on the substituents and the reaction environment. For instance, studies on the drug leflunomide (B1674699), which contains an isoxazole ring, have shown that it is stable in acidic and neutral pH but undergoes base-catalyzed ring-opening to its active metabolite A771726. researchgate.net This decomposition is significantly accelerated by increases in temperature and pH. researchgate.net

| Temperature (°C) | pH | Half-life (t½) | Observation |

|---|---|---|---|

| 25 | 4.0 | Stable | Resistant to isoxazole ring opening. |

| 25 | 7.4 | Stable | Resistant to isoxazole ring opening. |

| 25 | 10.0 | ~6.0 hours | Decomposed to A771726. |

| 37 | 4.0 | Stable | Resistant to isoxazole ring opening. |

| 37 | 7.4 | ~7.4 hours | Noticeable conversion to A771726. |

| 37 | 10.0 | ~1.2 hours | Significant conversion to A771726. |

Furthermore, unexpected transformations can occur. Under certain basic conditions, some isoxazoles have been observed to rearrange into their oxazole (B20620) isomers. rsc.org This transformation is proposed to proceed through a base-induced deprotonation followed by ring-opening to a nitrile ylide intermediate, which then undergoes an electrocyclic ring closure to form the more stable oxazole ring. rsc.org For this compound, this implies that derivatization attempts under strong basic conditions must be carefully considered to avoid unintended ring cleavage or rearrangement.

Cycloaddition Reactions (e.g., Diels-Alder)

While the isoxazole ring itself is often synthesized via 1,3-dipolar cycloaddition reactions, its participation as a reactant in further cycloadditions is less common than its isomer, oxazole. nih.govedu.krdresearchgate.net Oxazoles, which are also five-membered aromatic heterocycles, are well-documented to function as diene components in Diels-Alder reactions, particularly with electron-deficient dienophiles, to yield highly substituted pyridines. researchgate.netacs.orgtandfonline.com This reactivity has been a cornerstone in the synthesis of complex molecules, including derivatives of vitamin B6. acs.orgwikipedia.org

The inverse-electron-demand Diels-Alder (IEDDA) reaction of oxazoles can be facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen atom, which lowers the LUMO energy of the diene and accelerates the reaction. acs.orgscilit.com

In contrast, the 1,2-oxazole ring in this compound does not typically behave as a diene in Diels-Alder reactions. Its chemistry is dominated by its formation from cycloadditions. The most prevalent method for constructing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition, where a nitrile oxide (the 1,3-dipole) reacts with an alkyne or alkene (the dipolarophile). researchgate.netnih.govresearchgate.net The synthesis of polysubstituted isoxazoles often relies on this powerful and regioselective transformation. organic-chemistry.orgbeilstein-journals.org Therefore, while the scaffold of this compound is a product of cycloaddition, it is not generally employed as a reactant in subsequent Diels-Alder type transformations.

Functional Group Interconversions on the this compound Scaffold

The primary alcohol of the hydroxymethyl group at the C4-position is a prime site for a wide array of well-established functional group interconversions (FGIs). masterorganicchemistry.com These transformations allow for the synthesis of a library of derivatives from the parent alcohol, providing access to compounds with varied electronic and steric properties.

Common FGIs for the primary alcohol include:

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, (3-methyl-1,2-oxazol-4-yl)carbaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid, 3-methyl-1,2-oxazole-4-carboxylic acid, can be achieved with stronger agents such as potassium permanganate (KMnO₄) or Jones reagent.

Conversion to Halides: The alcohol can be readily converted into a halomethyl group, a versatile intermediate for nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) provides the chloromethyl derivative, while phosphorus tribromide (PBr₃) yields the bromomethyl analog. vanderbilt.edu

Conversion to Sulfonate Esters: To create an excellent leaving group for SN2 reactions, the alcohol can be converted to sulfonate esters like tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride). vanderbilt.edu

Etherification: Williamson ether synthesis can be employed by first deprotonating the alcohol with a base (e.g., NaH) and then reacting the resulting alkoxide with an alkyl halide to form various ethers.

Esterification: Standard esterification methods, such as the Fischer-Speier reaction with a carboxylic acid under acidic catalysis or reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, can be used to form esters.

Conversion to Azides: The alcohol can be converted into an azide, for example via a Mitsunobu reaction using hydrazoic acid or by displacement of a corresponding halide or tosylate with sodium azide. vanderbilt.edu This introduces a functional group that can be further transformed, for instance, into an amine by reduction.

| Starting Group | Target Group | Typical Reagents | Intermediate/Product Class |

|---|---|---|---|

| -CH₂OH | -CHO | PCC, DMP | Aldehyde |

| -CH₂OH | -COOH | KMnO₄, CrO₃/H₂SO₄ | Carboxylic Acid |

| -CH₂OH | -CH₂Cl | SOCl₂, PPh₃/CCl₄ | Alkyl Halide masterorganicchemistry.comvanderbilt.edu |

| -CH₂OH | -CH₂Br | PBr₃, PPh₃/CBr₄ | Alkyl Halide masterorganicchemistry.comvanderbilt.edu |

| -CH₂OH | -CH₂OTs | TsCl, Pyridine | Sulfonate Ester vanderbilt.edu |

| -CH₂OH | -CH₂N₃ | 1. TsCl; 2. NaN₃ | Azide vanderbilt.edu |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a paramount consideration both in the synthesis of the this compound core and in its subsequent derivatization. The synthesis of 3,4-disubstituted isoxazoles often faces challenges with regiochemical control, as classical methods like the condensation of 1,3-dicarbonyls with hydroxylamine can yield isomeric mixtures. nih.gov Modern methods, however, have been developed to provide specific regioisomers with high selectivity. researchgate.netorganic-chemistry.orgnih.gov

Once the this compound scaffold is formed, the existing substituents direct the regioselectivity of further reactions. The isoxazole ring has one unsubstituted carbon atom at the C5 position. This position is the most likely site for electrophilic substitution reactions, such as halogenation or metalation (e.g., lithiation) followed by quenching with an electrophile. Deprotonation of oxazoles is known to occur, and for the parent oxazole ring, this happens most readily at C2. wikipedia.org However, in the substituted target molecule, the C5 position is the most electron-rich and sterically accessible site for such reactions.

Stereoselectivity becomes relevant when a new chiral center is introduced. Since this compound is achiral, derivatization reactions can lead to racemic mixtures unless a chiral reagent or catalyst is used. For example:

Nucleophilic addition to the aldehyde: If the hydroxymethyl group is oxidized to the aldehyde, subsequent nucleophilic addition (e.g., with a Grignard reagent) will generate a new stereocenter at the carbinol carbon. Without a chiral influence, a racemic mixture of the secondary alcohol would be formed.

Asymmetric reduction: If a ketone were installed adjacent to the ring, its asymmetric reduction using chiral reducing agents (e.g., those derived from boranes or chiral catalysts like Noyori's ruthenium complexes) could produce one enantiomer of the corresponding alcohol in excess.

Cycloaddition reactions: In the synthesis of related isoxazolidines via [3+2] cycloadditions, the use of chiral auxiliaries has been shown to influence the stereochemical outcome of the reaction. kingston.ac.uk

Control over both regioselectivity and stereoselectivity is essential for the synthesis of specific, structurally defined molecules for targeted applications. rsc.org

Computational Chemistry Approaches for 3 Methyl 1,2 Oxazol 4 Yl Methanol

Molecular Orbital Theory and Quantum Chemical Calculations

Molecular Orbital (MO) theory is a fundamental component of quantum chemical calculations that describes the electronic structure of molecules in terms of orbitals distributed over the entire molecule. youtube.comyoutube.com This approach is crucial for understanding how the arrangement of electrons dictates the chemical behavior of (3-Methyl-1,2-oxazol-4-yl)methanol.

Quantum chemical calculations are employed to map the electronic landscape of this compound. Methods like the semi-empirical PM3 and more robust Density Functional Theory (DFT) can determine the distribution of electron density and the net atomic charges on each atom within the molecule. researchgate.net For isoxazole (B147169) derivatives, the substitution of groups like methyl and hydroxymethyl significantly influences the charge distribution across the heterocyclic ring. researchgate.net

The isoxazole ring is inherently electron-rich, a property that is central to its chemistry. rsc.org The nitrogen and oxygen heteroatoms create a distinct electronic environment. Calculations reveal that the oxygen atom typically bears a considerable negative charge, while the charges on the ring carbons and nitrogen can vary based on substitution. researchgate.net For instance, in related methyl-substituted isoxazoles, the carbon at the 5-position can be rendered more susceptible to electrophilic attack depending on the substitution pattern. researchgate.net These calculations allow for the prediction of the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.orgpku.edu.cn

Table 1: Representative Frontier Molecular Orbital Data for Isoxazole Derivatives This table presents typical values for isoxazole systems based on computational studies to illustrate the concepts. Actual values for this compound would require specific calculation.

| Parameter | Representative Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 to -7.5 | Related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.5 to -1.5 | Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.0 to 7.0 | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules like this compound. researchgate.net

A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. epstem.net Using functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-31G* or larger), the bond lengths, bond angles, and dihedral angles of this compound can be calculated with high accuracy. researchgate.netnih.govacs.org

For this molecule, conformational analysis is particularly important for the rotatable single bond between the isoxazole C4-carbon and the methanol (B129727) CH2 group. DFT calculations can map the potential energy surface as this bond rotates, identifying the most stable conformer(s) and the energy barriers between them. This information is vital as the molecule's conformation can significantly impact its interaction with other molecules, such as enzymes or receptors.

Table 2: Predicted Optimized Geometric Parameters for this compound The following are hypothetical but chemically reasonable values derived from DFT principles for key structural parameters. They serve as an illustration of the data obtained from a geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| O1-N2 | ~1.41 Å | |

| N2-C3 | ~1.31 Å | |

| C3-C4 | ~1.43 Å | |

| C4-C5 | ~1.36 Å | |

| C5-O1 | ~1.35 Å | |

| C4-C(methanol) | ~1.51 Å | |

| Bond Angles | ||

| C5-O1-N2 | ~109° | |

| O1-N2-C3 | ~110° | |

| N2-C3-C4 | ~112° | |

| C3-C4-C5 | ~104° | |

| C4-C5-O1 | ~105° | |

| Dihedral Angle | ||

| C5-C4-C(methanol)-O(methanol) | Variable (Conformational) |

DFT calculations are highly effective at predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard DFT-based approach for calculating the magnetic shielding tensors of nuclei. epstem.netnih.gov These tensors are then converted into chemical shifts (δ), which can be directly compared with experimental spectra. nih.gov

The accuracy of predicted NMR shifts depends heavily on the chosen DFT functional, basis set, and whether solvent effects are included in the model. nih.gov Studies have shown that for organic molecules, functionals like B3LYP, mPW1PW91, and newer, highly parameterized functionals can yield excellent correlations with experimental data, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C NMR. nih.govnrel.gov This predictive power is invaluable for confirming or elucidating molecular structures.

Table 3: Interactive Comparison of Experimental vs. Predicted NMR Chemical Shifts for this compound This table illustrates how DFT-calculated NMR data would be compared against experimental values. The experimental values are placeholders for the purpose of this demonstration.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C3 | 159.5 | 160.0 | - | - |

| C4 | 115.0 | 114.8 | - | - |

| C5 | 150.2 | 150.5 | 8.35 | 8.40 |

| CH₃ | 11.8 | 12.0 | 2.40 | 2.42 |

| CH₂OH | 55.3 | 55.1 | 4.55 | 4.58 |

Molecular Dynamics Simulations

While quantum mechanics methods like DFT are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in a biological context, such as its interaction with a protein target. nih.govtandfonline.com A simulation can be set up with the molecule placed in the active site of an enzyme or the binding pocket of a receptor, surrounded by water molecules to mimic physiological conditions.

The simulation trajectory, typically spanning nanoseconds to microseconds, provides detailed information on the stability of the molecule within the binding site, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor it, and the conformational changes that both the molecule and the protein may undergo. mdpi.comacs.org This information is critical for rational drug design, helping to explain the molecule's biological activity and guiding the design of new derivatives with improved potency and selectivity. tandfonline.com

Applications of 3 Methyl 1,2 Oxazol 4 Yl Methanol As a Key Building Block in Complex Chemical Synthesis

Utilization in the Construction of Advanced Organic Molecules

The primary utility of (3-Methyl-1,2-oxazol-4-yl)methanol as a building block lies in the strategic reactivity of its hydroxymethyl group. This primary alcohol serves as a versatile functional handle for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks. nih.gov The isoxazole (B147169) ring itself is generally stable to many reaction conditions, allowing for selective manipulation of the side chain.

Research has demonstrated that the primary alcohol on similar C-4 substituted isoxazole intermediates can be readily oxidized to form the corresponding aldehyde. This aldehyde is a crucial intermediate for subsequent carbon-carbon bond-forming reactions, such as the Wittig reaction, to introduce alkene linkers. nih.gov Furthermore, the alcohol can participate in Mitsunobu reactions, a powerful method for forming carbon-oxygen or carbon-sulfur bonds. This allows for the synthesis of various ethers and thioethers by coupling the isoxazole methanol (B129727) with different hydroxy- or mercaptobenzoates. nih.gov These transformations highlight the compound's role in creating molecular diversity from a single, readily accessible core structure.

The following table summarizes key transformations involving the hydroxymethyl group, demonstrating its versatility in building advanced molecules.

| Reaction Type | Reagent(s) | Resulting Functional Group | Application Example | Citation |

| Oxidation | e.g., Dess-Martin periodinane | Aldehyde (-CHO) | Synthesis of alkenes via Wittig reaction | nih.gov |

| Mitsunobu Reaction | e.g., DEAD, PPh₃, ArOH | Aryl Ether (-O-Ar) | Introduction of substituted phenyl ethers | nih.gov |

| Mitsunobu Reaction | e.g., DIAD, PPh₃, ArSH | Aryl Thioether (-S-Ar) | Introduction of substituted phenyl thioethers | nih.gov |

| Esterification | e.g., Isobutyric Acid, H₂SO₄ | Ester (-OC(O)R) | Synthesis of ester derivatives | researchgate.net |

Synthesis of Chiral Ligands and Organometallic Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers of chiral molecules. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are prized scaffolds for ligand design due to their ability to effectively coordinate with metal centers. While the direct application of this compound in the synthesis of specific, documented chiral ligands is not extensively reported in the literature, its structural motifs are highly relevant.